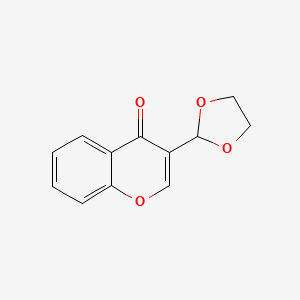

3-(1,3-dioxolan-2-yl)-4H-chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

17422-79-6 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

3-(1,3-dioxolan-2-yl)chromen-4-one |

InChI |

InChI=1S/C12H10O4/c13-11-8-3-1-2-4-10(8)16-7-9(11)12-14-5-6-15-12/h1-4,7,12H,5-6H2 |

InChI Key |

ONPUMCQMSIPXEV-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=COC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Strategies for 3 1,3 Dioxolan 2 Yl 4h Chromen 4 One and Its Analogs

Historical Synthetic Routes to 3-(1,3-dioxolan-2-yl)-4H-chromen-4-one

Historically, the synthesis of the this compound core relies on the synthesis of its precursor, 3-formylchromone (also known as 4-oxo-4H-chromene-3-carbaldehyde). lookchem.commdpi.com The most established and widely adopted historical method for creating the 3-formylchromone scaffold is the Vilsmeier-Haack reaction. sciforum.netscispace.com This reaction, first applied to chromone (B188151) synthesis in the 1970s, provided a facile and high-yielding route to this important intermediate. mdpi.comsciforum.netresearchgate.net

The classical Vilsmeier-Haack approach involves two key transformations in a single pot: the formylation and cyclization of a substituted 2-hydroxyacetophenone (B1195853). asianpubs.orgasianpubs.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). chem-station.comijpcbs.comchemistrysteps.comname-reaction.com The electrophilic Vilsmeier reagent reacts with the electron-rich aromatic ring of the 2-hydroxyacetophenone, leading to a double formylation followed by cyclization and dehydration to yield the 3-formylchromone structure. scispace.com

Once the 3-formylchromone is isolated, the final step is the protection of the aldehyde group as a cyclic acetal (B89532). This is achieved through a standard acid-catalyzed reaction with ethylene (B1197577) glycol. The mixture is typically heated in a suitable solvent with a catalytic amount of acid, such as p-toluenesulfonic acid, to drive the formation of the 1,3-dioxolane (B20135) ring and yield the target compound, this compound.

**2.2. Current Methodologies for the Synthesis of the this compound Core

Current methodologies for the synthesis of this compound have not deviated significantly from the foundational Vilsmeier-Haack reaction, which remains the most efficient and versatile method for constructing the 3-formylchromone precursor. scispace.com Modern refinements focus on optimizing reaction conditions, improving yields, and expanding the substrate scope. The reaction is valued for its reliability and the commercial availability of the starting materials. researchgate.net

Vilsmeier-Haack Cyclization : A substituted 2-hydroxyacetophenone is treated with the Vilsmeier reagent (DMF/POCl₃). asianpubs.org The reagent serves a dual purpose, acting as both the formylating agent and the solvent. scispace.com The reaction mixture is typically stirred, often with initial cooling followed by gentle heating, to form the chromone-3-carbaldehyde. sciforum.netasianpubs.org

Acetalization : The resulting 3-formylchromone is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring, thus protecting the reactive aldehyde group. core.ac.uk

This robust sequence allows for the efficient production of the target molecule and provides a platform for generating a wide array of analogs by simply varying the substituents on the initial 2-hydroxyacetophenone.

Synthesis of Related Chromenone Derivatives Bearing Dioxolane Moieties

The versatility of the Vilsmeier-Haack synthesis for 3-formylchromones allows for the creation of a diverse library of chromenone derivatives, which can subsequently be converted to their corresponding dioxolane-bearing analogs. asianpubs.orgasianpubs.org

Functionalization of the chromenone core is most effectively achieved by utilizing appropriately substituted 2-hydroxyacetophenones as starting materials. asianpubs.org The Vilsmeier-Haack reaction is tolerant of a wide range of functional groups on the aromatic ring of the acetophenone. This allows for the synthesis of 3-formylchromones with pre-installed substituents on the benzo portion of the bicyclic system. These functionalized 3-formylchromones can then be converted to their dioxolane derivatives, embedding the desired functionality within the final molecular architecture.

A variety of substituents can be introduced onto the chromenone framework by starting with the corresponding substituted 2-hydroxyacetophenones. asianpubs.org Electron-donating and electron-withdrawing groups have been successfully incorporated. For instance, methyl, chloro, bromo, and nitro groups have been positioned at various locations on the aromatic ring. asianpubs.orgasianpubs.org This strategy has been used to produce a range of substituted 3-formylchromones in good to excellent yields, which are all potential precursors for dioxolane-protected analogs. asianpubs.org

Below is a table summarizing the synthesis of various substituted 3-formylchromones, which can serve as precursors to dioxolane derivatives.

| Starting Material (Substituted 2-Hydroxyacetophenone) | Resulting 3-Formylchromone | Yield (%) | Reference |

|---|---|---|---|

| 2-Hydroxy-5-chloroacetophenone | 6-Chloro-3-formylchromone | 71 | asianpubs.org |

| 2-Hydroxy-3-nitro-5-chloroacetophenone | 6-Chloro-8-nitro-3-formylchromone | 67 | asianpubs.org |

| 2-Hydroxy-3-bromo-5-chloroacetophenone | 6-Chloro-8-bromo-3-formylchromone | 65 | asianpubs.org |

| 2-Hydroxy-5-methylacetophenone | 6-Methyl-3-formylchromone | 73 | asianpubs.org |

| 2-Hydroxy-3-nitro-5-methylacetophenone | 6-Methyl-8-nitro-3-formylchromone | 69 | asianpubs.org |

| 2-Hydroxy-3-bromo-5-methylacetophenone | 6-Methyl-8-bromo-3-formylchromone | 66 | asianpubs.org |

| 2-Hydroxy-5-nitroacetophenone | 6-Nitro-3-formylchromone | 70 | asianpubs.org |

The 3-formylchromone scaffold, from which this compound is derived, is a valuable building block for constructing more complex molecular architectures, including dimeric structures. scispace.com The aldehyde group at the C-3 position is highly reactive and can participate in various condensation reactions. mdpi.comnih.gov

For example, Knoevenagel condensation of 3-formylchromone with compounds containing active methylene (B1212753) groups is a common strategy. mdpi.comthieme-connect.com These reactions lead to the formation of a new carbon-carbon double bond, extending the conjugation of the system and linking the chromone moiety to another chemical entity. While not always leading to a true "dimer" of two chromone units, these reactions demonstrate the capacity of the 3-formylchromone intermediate to build larger, multi-component molecules. The reaction of 3-formylchromone with bifunctional nucleophiles can also lead to fused heterocyclic systems, showcasing its versatility in complex molecule synthesis. mdpi.comscispace.com

Synthesis of 1,3-Dioxolane Derivatives Relevant to Chromenone Conjugates

The synthesis of 1,3-dioxolanes is a well-established field in organic chemistry, primarily because they serve as crucial protecting groups for aldehydes and ketones. nih.gov The methods for their synthesis are relevant for creating functionalized dioxolanes that could later be conjugated to a chromone nucleus or other molecules.

The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed reaction of a carbonyl compound (aldehyde or ketone) with a 1,2-diol, typically ethylene glycol. nih.govresearchgate.net A variety of acid catalysts can be employed for this acetalization reaction. nih.gov

Alternative synthetic routes include:

Reaction of Epoxides with Ketones : 1,3-dioxolanes can be synthesized via the ring-opening of epoxides in the presence of ketones, a reaction that can be catalyzed by graphene oxide and promoted by ultrasonic irradiation. researchgate.net

From Alkenes : A three-component assembly involving the oxidation of alkenes with hypervalent iodine reagents in the presence of a carboxylic acid and a carbon nucleophile can lead to the stereoselective formation of substituted 1,3-dioxolanes. nih.gov

Using Specialized Reagents : A benzotriazole (B28993) reagent derived from 2-ethoxydioxolane can act as a stable and versatile electrophilic formylating reagent, demonstrating another synthetic application of pre-formed dioxolane structures. organic-chemistry.org

These methodologies allow for the preparation of a wide array of 1,3-dioxolane derivatives. By choosing functionalized aldehydes or diols as starting materials, it is possible to synthesize dioxolanes bearing reactive handles (e.g., hydroxyl, amino, or carboxyl groups) that would be suitable for subsequent conjugation to a chromone core, enabling the creation of complex hybrid molecules.

Acetalization and Ketone Protection Strategies

The primary route to synthesizing this compound involves the acetalization of its precursor, 3-formylchromone (also known as 4-oxo-4H-1-benzopyran-3-carboxaldehyde). 3-Formylchromones are versatile intermediates in the synthesis of various 3-substituted chromone derivatives. uchile.clmdpi.com They are readily prepared in high yields through the Vilsmeier-Haack reaction of corresponding o-hydroxyacetophenones. uchile.clsciforum.net

The formyl group at the C-3 position is highly reactive and can undergo a variety of chemical transformations. mdpi.comrsc.org To selectively perform reactions on other parts of the molecule or to modulate its biological activity, the formyl group is often protected as an acetal. The formation of the 1,3-dioxolane ring is a classic ketone/aldehyde protection strategy. This is typically achieved by reacting 3-formylchromone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), and a dehydrating agent to remove the water formed during the reaction, thereby driving the equilibrium towards the acetal product.

The reaction selectively targets the aldehyde carbonyl group, leaving the less reactive α,β-unsaturated ketone of the pyrone ring intact. uchile.cl This chemoselectivity is crucial for the successful synthesis of the target compound.

Table 1: Key Reactions in the Synthesis of the Precursor, 3-Formylchromone

| Reaction Name | Starting Material | Reagents | Product | Key Features |

|---|---|---|---|---|

| Vilsmeier-Haack Reaction | o-Hydroxyacetophenones | POCl₃, DMF | 3-Formylchromones | Provides a facile and high-yielding entry to 3-formylchromones. uchile.clsciforum.net |

| Acetalization (Protection) | 3-Formylchromone | Ethylene glycol, Acid catalyst (e.g., p-TSA) | This compound | Protects the reactive aldehyde group, enabling further selective modifications. rsc.org |

Formation of Substituted 1,3-Dioxolane Rings

While the most direct synthesis of the title compound involves the acetalization of a pre-existing aldehyde, other methods for forming substituted 1,3-dioxolane rings are prevalent in organic synthesis and can be applied to create diverse analogs. These methods often involve the reaction of a diol with a carbonyl compound or the transformation of other functional groups.

A notable strategy involves the stereoselective formation of substituted 1,3-dioxolanes from alkenes. nih.gov Research has demonstrated a three-component assembly process where an alkene, a carboxylic acid, and a carbon nucleophile react in the presence of a hypervalent iodine reagent. nih.gov This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the nucleophile to complete the formation of the substituted dioxolane product. nih.gov This method offers a sophisticated way to control the stereochemistry of the resulting dioxolane ring.

Another approach involves the use of 1,3-dioxolan-4-ones as monomers for polymerization or as intermediates for other heterocyclic systems. mdpi.com These can be synthesized from α-hydroxy acids and aldehydes or ketones, showcasing the versatility of dioxolane chemistry. mdpi.comresearchgate.net

Table 2: Selected Methods for the Formation of 1,3-Dioxolane Rings

| Method | Precursors | Key Reagents/Conditions | Significance |

|---|---|---|---|

| Acetalization | Aldehyde/Ketone, Diol (e.g., ethylene glycol) | Acid catalyst, Dehydration | Classic and direct method for protecting carbonyl groups. rsc.org |

| Oxidative Difunctionalization of Alkenes | Alkene, Carboxylic acid, Nucleophile | Hypervalent iodine(III) reagent (e.g., PhI(OAc)₂) | Allows for stereoselective synthesis of complex, substituted dioxolanes. nih.gov |

| Cyclocondensation | α-Hydroxy acid, Aldehyde/Ketone | Acid catalyst (e.g., p-TSA), Dean-Stark trap | Used to synthesize 1,3-dioxolan-4-one (B8650053) structures, which are versatile intermediates. mdpi.com |

Molecular Hybridization Approaches for Chromenone-Dioxolane Conjugates

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. The goal is to create a hybrid compound with an improved affinity, selectivity, or efficacy profile, or to modulate pharmacokinetic properties. researchgate.net The chromenone ring is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov Similarly, the 1,3-dioxolane ring is present in numerous biologically active compounds and can serve as a bioisostere for other functional groups or as a key structural element for receptor binding. nih.gov

The conjugation of a dioxolane moiety to a chromenone scaffold, as seen in this compound, represents a form of molecular hybridization. In this context, the dioxolane group is not merely a protecting group but can be considered an integral part of the molecule's interaction with biological targets. By replacing the highly reactive and polar formyl group of 3-formylchromone with the more stable and lipophilic dioxolane acetal, several properties of the parent molecule are altered:

Reactivity: The chemical reactivity of the C-3 substituent is significantly reduced, preventing unwanted reactions in a biological environment, such as Schiff base formation with biological amines.

Steric and Electronic Profile: The bulky dioxolane ring alters the size, shape, and electronic distribution of the molecule compared to the planar formyl group. This can lead to different binding modes or affinities for biological targets.

This strategic modification is employed to fine-tune the pharmacological activity of the chromenone core. For instance, various chromenone derivatives have been synthesized and evaluated as inhibitors of enzymes like interleukin-5 or as modulators of receptors, where small structural changes can lead to significant differences in activity. acs.orgnih.gov The introduction of the dioxolane ring is a deliberate design choice aimed at creating novel chromenone analogs with potentially enhanced or new biological functions.

Reactivity and Chemical Transformations of 3 1,3 Dioxolan 2 Yl 4h Chromen 4 One and Its Substructures

Reactivity of the 4H-Chromen-4-one Core

The 4H-chromen-4-one (or chromone) skeleton is a privileged heterocyclic motif found in numerous biologically active compounds. researchgate.net Its reactivity is primarily governed by the α,β-unsaturated ketone system within the pyrone ring and the aromatic nature of the fused benzene (B151609) ring.

The electronic nature of the chromone (B188151) core makes it susceptible to both electrophilic and nucleophilic attacks at different positions. The pyrone ring, being electron-deficient due to the carbonyl group, is prone to nucleophilic attack, while the benzene ring typically undergoes electrophilic substitution.

The cross-conjugated dienone system in chromone derivatives provides high reactivity, making them valuable building blocks for more complex heterocyclic systems. researchgate.net Chemical transformations often commence with a nucleophilic attack at the C-2 position, which can be followed by the opening of the pyrone ring and subsequent recyclization. researchgate.net The carbonyl group at C-4 is an essential feature for the biological activity of many chromone derivatives, and its presence influences the molecule's reactivity. acs.orgacs.org

Nucleophiles are electron-rich species that attack electron-deficient centers (electrophiles). youtube.com In the case of the chromone core, the C-2 and C-4 positions are electrophilic. A nucleophilic attack involves the nucleophile donating a pair of electrons to the electrophile, forming a new covalent bond. youtube.comyoutube.com

| Position of Attack | Type of Nucleophile | Reaction Type | Outcome |

|---|---|---|---|

| C-2 | Amines, Thiols, Enolates | Michael Addition (Conjugate Addition) | Addition of the nucleophile to the C-2 position. |

| C-2 | Strong Nucleophiles (e.g., Hydroxides) | Addition followed by Ring Opening | Cleavage of the pyrone ring to form a 1-(2-hydroxyphenyl)-1,3-dione derivative. |

| C-4 | Organometallic Reagents (e.g., Grignard) | Nucleophilic Addition | Addition to the carbonyl group, forming a tertiary alcohol after workup. |

| Benzene Ring | Electrophiles (e.g., NO₂⁺, Br⁺) | Electrophilic Aromatic Substitution | Substitution at the 6- or 8-position, depending on existing substituents. |

The C2-C3 double bond in the 4H-chromen-4-one ring can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are powerful tools for constructing complex polycyclic systems. For instance, a facile and efficient [4+2] cycloaddition reaction between salicyl N-phosphonyl imines and allenoates has been developed to synthesize functionalized 4H-chromene derivatives. nih.gov This method provides access to highly functionalized 4H-chromenes in good yields and with excellent diastereoselectivity. nih.gov

Electron-deficient 3-vinylchromones, which are derivatives of the basic chromone structure, are known to undergo cycloaddition reactions, highlighting the reactivity of the chromone system in forming new rings. researchgate.net While pericyclic [4+1] cycloadditions can face high electronic barriers, metal-catalyzed versions, such as dinickel-catalyzed reductive [4+1] cycloadditions, have been developed for reactions involving 1,3-dienes and vinylidene equivalents. nih.gov

Annulation, or ring-forming, reactions are frequently used to build additional rings onto the chromone scaffold, leading to the synthesis of diverse and complex heterocyclic structures. These reactions can be promoted by various means, including light or chemical reagents.

A notable example is the photo-induced, transition-metal-free direct hydrogen evolution and annulation of 2,3-diphenyl-4H-chromen-4-ones, which provides an efficient route to dibenzo[a,c]xanthen derivatives. rsc.org Base-promoted reactions between 3-substituted chromones and β-keto esters can lead to highly functionalized 3-acyl-4-arylcoumarins through a cascade of Michael addition, benzannulation, and transesterification. researchgate.net Additionally, base-mediated annulation of ortho-hydroxychalcones with 2-bromoallyl sulfones offers a facile synthesis of 3-sulfonyl-4H-chromenes. nih.gov Cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates has also been described as a method for synthesizing ester-containing chroman-4-ones. mdpi.com

| Starting Material Type | Reagent/Condition | Annulation Type | Product Class | Reference |

|---|---|---|---|---|

| 2,3-Diphenyl-4H-chromen-4-ones | UV light, EtOH–H₂O | Photo-induced Cyclization | Dibenzo[a,c]xanthens | rsc.org |

| 3-Substituted Chromones | β-Keto esters, Base | Benzannulation | 3-Acyl-4-arylcoumarins | researchgate.net |

| ortho-Hydroxychalcones | 2-Bromoallyl sulfones, Cs₂CO₃ | Cyclocondensation | 3-Sulfonyl-4H-chromenes | nih.gov |

| 2-(Allyloxy)arylaldehydes | Oxalates, (NH₄)₂S₂O₈ | Cascade Radical Cyclization | Ester-containing Chroman-4-ones | mdpi.com |

The oxidation state of the pyrone ring can be readily manipulated. The synthesis of 4H-chromen-4-ones often involves the oxidation of the corresponding chroman-4-ones. An effective method for this transformation uses a tert-butyl hydroperoxide (TBHP)/tetra-n-butylammonium iodide (TBAI) mediated process, which does not require transition metals. researchgate.net

Conversely, the carbonyl group at the C-4 position is the primary site for reduction. Depending on the reducing agent and reaction conditions, it can be reduced to a secondary alcohol (4-hydroxychromane) or further to a methylene (B1212753) group (chromane). The C2-C3 double bond can also be reduced, leading to the saturated chroman-4-one skeleton.

Reactivity of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is a cyclic acetal (B89532). In the context of 3-(1,3-Dioxolan-2-yl)-4H-chromen-4-one, it functions as a protecting group for a formyl group (an aldehyde). The reactivity of this moiety is fundamentally different from that of the chromone core.

The most characteristic reaction of the 1,3-dioxolane moiety is its ring-opening. As an acetal, it is stable under neutral or basic conditions but is labile and readily undergoes cleavage in the presence of acid. rsc.orgresearchgate.netrsc.org

Acid-catalyzed hydrolysis is a common deprotection strategy that regenerates the original aldehyde and the diol (ethylene glycol in this case). The mechanism involves protonation of one of the oxygen atoms, followed by ring cleavage to form a resonance-stabilized carbocation, which is then attacked by water. This process is reversible. A convenient method for the deprotection of acetals and ketals utilizes an imidazolium-based protic ionic liquid as a catalyst in an aqueous medium. researchgate.net

Under different conditions, such as in the presence of a cationic initiator, 1,3-dioxolane can undergo cationic ring-opening polymerization to form polydioxolane, a type of polyether. rsc.orgresearchgate.net This polymerization is prone to the formation of cyclic structures through backbiting reactions. rsc.org

| Condition/Reagent | Reaction Type | Primary Product | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Hydrolysis (Deprotection) | Aldehyde + Diol | researchgate.net |

| Protic Ionic Liquid in Water | Catalytic Hydrolysis | Aldehyde + Diol | researchgate.net |

| Cationic Initiators (e.g., Lewis acids) | Cationic Ring-Opening Polymerization | Polydioxolane | rsc.orgresearchgate.net |

Cleavage of the Acetal Linkage

The 1,3-dioxolane group at the C-3 position of the chromenone ring is a cyclic acetal. Acetals are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. This characteristic makes the dioxolane group a useful protecting group for the formyl group (an aldehyde) at the C-3 position of the chromenone.

The primary chemical transformation involving the acetal linkage is its cleavage, also known as deprotection, which regenerates the aldehyde functionality. This reaction is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org The mechanism involves protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening and subsequent attack by water to yield 3-formyl-4H-chromen-4-one and ethylene (B1197577) glycol as a byproduct.

A variety of acidic conditions can be employed to effect this transformation. These can range from dilute mineral acids, such as hydrochloric acid, to organic acids like acetic acid, often in the presence of water. scielo.br The reaction conditions can be tailored to be mild, which is particularly important if other acid-sensitive functional groups are present in the molecule. For instance, the use of a catalytic amount of a Lewis acid, such as cerium(III) triflate, in a wet solvent can achieve chemoselective cleavage of acetals. organic-chemistry.org

The table below summarizes various reagent systems that are commonly used for the deprotection of dioxolanes, which are applicable to this compound.

| Reagent System | Conditions | Comments |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Typically room temperature or gentle heating | A classic and widely used method. organic-chemistry.orgscielo.br |

| Acetic Acid/Water | Reflux | Milder conditions compared to strong mineral acids. scielo.br |

| Iodine (catalytic) | Neutral conditions | Offers a mild and convenient deprotection method. organic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, room temperature | A gentle Lewis acid catalyst for chemoselective cleavage. organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate | Acetone, room temperature or microwave heating | Effective under neutral conditions. organic-chemistry.org |

Functional Group Interconversions of the Dioxolane Substituent

Beyond its complete cleavage, the dioxolane substituent itself can theoretically undergo other chemical transformations, although such reactions are less common compared to its role as a protecting group. These interconversions would involve reactions that modify the dioxolane ring without its complete removal.

One potential transformation is the ring-opening of the dioxolane under specific conditions to yield a 2-hydroxyethyl ether derivative. For example, treatment with a strong nucleophile in the absence of a proton source that would lead to hydrolysis could potentially open the ring. However, the stability of the cyclic acetal makes such reactions challenging.

Another possibility is the introduction of substituents on the carbon atoms of the dioxolane ring. The synthesis of functionalized dioxolanes often starts from substituted epoxides or diols. enamine.net While direct functionalization of the existing dioxolane ring on the chromenone scaffold is not a commonly reported strategy, it represents a potential avenue for creating structural diversity.

The primary role of the dioxolane in this context is to serve as a masked aldehyde. Therefore, the most significant "interconversion" is its deprotection to the highly reactive 3-formyl-4H-chromen-4-one, which can then be used to introduce a wide variety of other functional groups at the C-3 position.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, derivatization can be strategically focused on two main sites: the C-3 position of the chromenone, after deprotection of the dioxolane, and the dioxolane ring itself.

Modification at the Chromenone C-3 Position

The C-3 position of the chromenone ring is a prime target for modification to explore SAR. The dioxolane group serves as a convenient precursor to the 3-formyl group, which is a versatile handle for a wide array of chemical transformations. nih.gov

Upon acid-catalyzed cleavage of the dioxolane to yield 3-formyl-4H-chromen-4-one, the resulting aldehyde can be converted into numerous other functional groups. These transformations allow for the systematic variation of steric, electronic, and hydrogen-bonding properties at this position to probe interactions with biological targets.

Some key derivatization strategies starting from 3-formyl-4H-chromen-4-one include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid (3-carboxy-4H-chromen-4-one). This introduces an acidic group capable of forming salt bridges or strong hydrogen bonds.

Reduction: Reduction of the aldehyde yields a hydroxymethyl group (3-(hydroxymethyl)-4H-chromen-4-one). researchgate.net This alcohol can be further derivatized, for example, by etherification or esterification.

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles. For instance, reaction with amines can form imines (Schiff bases), which can be further reduced to stable secondary amines. Condensation with active methylene compounds, such as malonates or nitromethane, can be used to extend the carbon chain at the C-3 position.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into a variety of alkenes, introducing new substituents with defined stereochemistry.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde provides access to a range of secondary alcohols at the C-3 position.

The following table outlines some potential modifications at the C-3 position for SAR studies, starting from the deprotected 3-formyl-4H-chromen-4-one.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Potential for SAR |

| Aldehyde | KMnO₄, Jones' Reagent | Carboxylic Acid | Introduces an acidic, hydrogen-bond donating/accepting group. |

| Aldehyde | NaBH₄, LiAlH₄ | Alcohol | Introduces a hydrogen-bond donating/accepting group. |

| Aldehyde | R-NH₂, acid catalyst | Imine | Can be used to introduce a variety of R groups; can be reduced to a more stable amine. |

| Aldehyde | Ph₃P=CHR (Wittig reagent) | Alkene | Allows for the introduction of various substituents and changes in conformation. |

| Aldehyde | R-MgBr, then H₃O⁺ | Secondary Alcohol | Introduces a new chiral center and a variety of R groups. |

Functionalization of the Dioxolane Ring

While less common, direct functionalization of the dioxolane ring offers another strategy for SAR studies. The presence of the dioxolane ring itself can influence the biological activity of a molecule through its steric bulk and the hydrogen-bonding capacity of its oxygen atoms. researchgate.netresearchgate.net

Strategies for functionalizing the dioxolane ring could involve:

Synthesis from Substituted Precursors: Instead of using ethylene glycol for the formation of the dioxolane, substituted 1,2-diols could be used. For example, reacting 3-formyl-4H-chromen-4-one with propane-1,2-diol would introduce a methyl group on the dioxolane ring. This would allow for the exploration of steric and lipophilic effects.

Introduction of Functional Groups: Dioxolanes bearing additional functional groups, such as hydroxyl or amino groups, can be synthesized from appropriately substituted diols. For instance, using glycerol (B35011) as the diol would result in a dioxolane with a hydroxymethyl substituent. This would enhance the molecule's polarity and hydrogen-bonding potential.

The following table presents some hypothetical functionalizations of the dioxolane ring for SAR exploration.

| Modifying Reagent/Strategy | Resulting Dioxolane Substituent | Potential Impact on SAR |

| Propane-1,2-diol | Methyl | Increased lipophilicity and steric bulk. |

| Glycerol | Hydroxymethyl | Increased polarity and hydrogen-bonding capacity. |

| (2S,3S)-Butane-2,3-diol | Two methyl groups with defined stereochemistry | Introduction of chirality and exploration of stereoselective interactions. |

By systematically applying these derivatization strategies to both the chromenone C-3 position and the dioxolane ring, a library of analogues can be generated to comprehensively explore the structure-activity relationships of this chemical scaffold.

In Vitro Biological Activities and Mechanistic Studies of 3 1,3 Dioxolan 2 Yl 4h Chromen 4 One and Its Derivatives

Evaluation of Antimicrobial Potency

Derivatives of both 1,3-dioxolane (B20135) and chromen-4-one have demonstrated a wide spectrum of antimicrobial activities. nih.govresearchgate.net The biological action of these compounds is often linked to their hydrophilic-hydrophobic balance and their ability to act as antiradical agents. researchgate.net Research into hybrid molecules incorporating both moieties aims to discover compounds with improved antimicrobial efficacy. nih.gov

The antibacterial potential of compounds featuring the 4H-chromen-4-one and 1,3-dioxolane structures has been evaluated against a range of pathogenic bacteria. Studies show that these derivatives possess activity against both Gram-positive and Gram-negative bacteria. researchgate.net

For instance, a novel 4H-chromen-4-one derivative isolated from the marine-derived Streptomyces ovatisporus S4702T demonstrated highly potent activity against Bacillus subtilis ATCC 6633, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/ml. dntb.gov.ua It also showed significant efficacy against Micrococcus luteus ATCC 9341, with a Minimum Bactericidal Concentration (MBC) of 0.5 μg/ml. dntb.gov.ua Similarly, synthetic 1,3-dioxolane derivatives have displayed excellent activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.govresearchgate.net The structure-activity relationship of flavonoids, which contain the chromen-4-one core, indicates that specific hydroxylation patterns on the aromatic rings are important for anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. nih.gov

The following table summarizes the antibacterial activity of representative chromen-4-one and 1,3-dioxolane derivatives against various bacterial strains.

| Compound/Extract | Bacterial Strain | Activity Measurement | Result |

| 4H-chromen-4-one derivative from S. ovatisporus | Bacillus subtilis ATCC 6633 | MIC | 0.25 µg/ml dntb.gov.ua |

| 4H-chromen-4-one derivative from S. ovatisporus | Micrococcus luteus ATCC 9341 | MBC | 0.5 µg/ml dntb.gov.ua |

| 1,3-Dioxolane derivatives (general) | Staphylococcus aureus | MIC | 625–1250 µg/mL nih.gov |

| 1,3-Dioxolane derivatives (general) | Staphylococcus epidermidis | MIC | Not specified, but described as "excellent" nih.gov |

| 1,3-Dioxolane derivative 4 | Pseudomonas aeruginosa | MIC | Not specified, but described as "perfect" nih.gov |

| 1,3-Dioxolane derivative 4 | Enterococcus faecalis | MIC | 625 µg/mL nih.gov |

The chromen-4-one and 1,3-dioxolane scaffolds are also associated with significant antifungal properties. nih.govnih.gov Many biologically active compounds containing the 1,3-dioxolane structure exhibit broad-spectrum antifungal activity. nih.gov Biological screening of newly synthesized 1,3-dioxolane derivatives showed that most tested compounds had excellent activity against Candida albicans. researchgate.net

In a study on new 1H-1,2,4-triazole functionalized chromenols, twelve of the fourteen tested compounds were more active than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The most sensitive fungus was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov Molecular docking studies predicted that the mechanism of action for these chromenol derivatives involves the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov

The table below presents findings on the antifungal activity of related compounds.

| Compound/Extract | Fungal Strain | Activity Measurement | Result |

| 1,3-Dioxolane derivatives (compounds 2-8 ) | Candida albicans | MIC | Not specified, but described as "excellent" researchgate.net |

| Chromenol derivative 3k | Various fungi | MIC | 22.1–184.2 µM nih.gov |

| Chromenol derivative 3n | Various fungi | MIC | 71.3–199.8 µM nih.gov |

Anticancer and Cytotoxic Mechanisms

The benzopyrone framework, particularly the chromen-4-one scaffold, is a prominent feature in many compounds investigated for their cytotoxicity against cancer cells. nih.gov Numerous synthetic flavone (B191248) and chromone (B188151) derivatives have been evaluated for their anticancer activity against various human cancer cell lines, including colon, prostate, breast, and leukemia. dntb.gov.uanih.govnih.gov

A 4H-chromen-4-one derivative from a marine streptomycete showed notable cytotoxic effects, with EC50 values of 9.68 μg/ml for human colon carcinoma (HCT-116) and 9.93 μg/ml for human prostate adenocarcinoma (PC-3). dntb.gov.ua Another study on two series of chromen-4-one and chromane-2,4-dione derivatives found moderate cytotoxic effects against HL-60 (leukemia), MOLT-4 (leukemia), and MCF-7 (breast cancer) cell lines. nih.gov

A key measure of anticancer potential is the ability of a compound to inhibit the indefinite proliferation of a single cancer cell, a capacity known as clonogenicity. dovepress.com The clonogenic survival assay is a long-term cell survival test used to determine the fraction of cells that retain their reproductive ability after treatment. nih.govplos.org

In a study of 36 synthetic flavone derivatives, which share the 2-phenyl-4H-chromen-4-one backbone, cytotoxicity was measured using a long-term clonogenic survival assay against HCT116 human colon cancer cells. nih.gov Many of the derivatives exhibited half-maximal growth inhibitory effects (GI50) at sub-micromolar levels. nih.gov The most potent compound, 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one, showed a GI50 value of 0.49 μM, indicating strong inhibition of cancer cell clonogenicity. nih.gov

The table below highlights the potent clonogenic inhibition by a representative flavone derivative.

| Compound | Cell Line | Activity Measurement | Result |

| 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one | HCT116 (Human Colon Cancer) | GI50 | 0.49 µM nih.gov |

The process of mitosis is tightly regulated by a series of protein kinases, and its disruption is a common mechanism for anticancer agents. The formation of a bipolar mitotic spindle is essential for the accurate segregation of chromosomes into daughter cells. Inhibition of kinases that control this process, such as Aurora kinases, can lead to defects in spindle formation, chromosome misalignment, and ultimately, cell death. nih.govcellsignal.com While direct studies on the effect of 3-(1,3-dioxolan-2-yl)-4H-chromen-4-one on mitotic spindles are limited, its structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the disruption of mitotic progression.

The Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division and are frequently overexpressed in various cancers, making them attractive targets for anticancer drug development. nih.govnih.govresearchgate.net Aurora Kinase A, in particular, is a cell cycle-regulated kinase that plays a crucial role in mitotic entry and spindle assembly. cellsignal.com

Research has demonstrated that compounds with a chromen-4-one (flavone) structure can act as potent inhibitors of this kinase family. nih.gov A study on the highly cytotoxic flavone derivative, 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one, revealed that it functions as a potential pan-Aurora kinase inhibitor. nih.gov The compound was found to inhibit the phosphorylation of Aurora kinases A, B, and C in HCT116 colon cancer cells, leading to G2/M cell-cycle arrest and apoptosis. nih.gov This inhibition of Aurora kinases provides a clear mechanistic basis for the anticancer effects observed with this class of compounds. nih.gov

Molecular Targets in Cancer Pathways

The chromen-4-one scaffold is a recognized privileged structure in medicinal chemistry, known to interact with various biological targets. For derivatives of 4H-chromen-4-one, one of the investigated molecular targets in cancer pathways is the Murine Double Minute 2 (MDM2) protein. The p53-MDM2 interaction is a critical regulator of the cell cycle and apoptosis, and its inhibition is a key strategy in cancer therapy.

In a study focusing on chromen-4-on-3-yl chalcones, derivatives were specifically designed as inhibitors of the p53-MDM2 pathway. benthamdirect.com Molecular docking and dynamics simulations of a para-boronic acid derivative showed potential interactions with the MDM2 protein, including hydrogen bonding with GLN59 and GLN72 residues. benthamdirect.com This suggests that the chromen-4-one core can be oriented within the MDM2 binding pocket to disrupt its interaction with p53. benthamdirect.com While DNA gyrase and human estrogen receptor α-ligand-binding domain are known cancer-related targets, current research has not established them as specific targets for this compound. However, the findings for related chalcone (B49325) derivatives suggest that the MDM2 protein is a plausible molecular target for this class of compounds.

Influence of the 1,3-Dioxolane Ring on Cytotoxic Activity

The 1,3-dioxolane ring is a heterocyclic moiety that can significantly influence the biological activity of a parent molecule. Its inclusion can affect physicochemical properties such as solubility, lipophilicity, and the potential for hydrogen bonding, which in turn can modulate interactions with biological targets. In the context of cytotoxic agents, the dioxolane group has been incorporated into various structures to enhance their anticancer effects.

Structure-activity relationship studies on different classes of compounds have shown that the presence of a 1,3-dioxolane ring can contribute to or enhance cytotoxic activity. nih.gov This enhancement is often attributed to the ability of the oxygen atoms in the dioxolane ring to act as hydrogen bond acceptors, potentially improving the binding affinity of the molecule to its biological target. nih.gov

Table 1: Cytotoxic Activity of Selected 3-Methylidenechroman-4-one Derivatives mdpi.com

| Compound | HL-60 IC50 (µM) | NALM-6 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|

| 14d | 1.46 ± 0.16 | 0.50 ± 0.05 | 29.3 ± 2.8 |

| Carboplatin | 4.80 ± 0.40 | 1.90 ± 0.20 | 19.5 ± 2.1 |

Data is presented for illustrative purposes of related structures.

These findings indicate that substitutions at the 3-position of the chromanone skeleton are pivotal for cytotoxic activity. The specific contribution of the 1,3-dioxolane ring in this position warrants further investigation to determine its precise impact relative to other functional groups.

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of chromone derivatives is an area of active research, as oxidative stress is implicated in numerous pathological conditions. The ability of these compounds to scavenge free radicals is a key aspect of their antioxidant activity. Although a study on one novel 4H-chromen-4-one derivative isolated from a marine source reported no remarkable antioxidant activity, other studies on different chromone derivatives have demonstrated significant radical scavenging properties. nih.gov

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging ability of a compound. dntb.gov.uapubcompare.ai Studies on various classes of chromone derivatives have shown their potential to act as DPPH radical scavengers. For example, a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives were found to be highly active in relation to the DPPH radical. eco-vector.com Similarly, newly synthesized 4H-chromene derivatives demonstrated good percentage inhibition in DPPH assays when compared to the standard, ascorbic acid. researchgate.net The antioxidant activity of 2-(furan-2′-yl)-3-hydroxy-4H-chromen-4-one and its derivatives has also been evaluated using the DPPH method. researchgate.net These results suggest that the chromen-4-one scaffold is a viable backbone for designing potent antioxidant agents.

Hydrogen Peroxide Scavenging

Hydrogen peroxide (H₂O₂) is a reactive oxygen species that can lead to the formation of highly damaging hydroxyl radicals in biological systems. researchgate.net The ability of a compound to scavenge H₂O₂ is therefore an important measure of its antioxidant potential. mdpi.com Phenolic compounds, in general, are known to be effective H₂O₂ scavengers. nih.govmdpi.com Research on coumarins (2H-chromen-2-ones), which are structurally related to 4H-chromen-4-ones, has demonstrated strong scavenging activity against H₂O₂. nih.gov In one study, newly synthesized coumarin (B35378) derivatives exhibited higher scavenging activity than the vitamin C standard. nih.gov

Table 2: Hydrogen Peroxide Scavenging Activity of Selected Coumarin Derivatives at 1000 µg/mL nih.gov

| Compound | % Scavenging Activity |

|---|---|

| Compound 3 | 83.33 ± 1.52 |

| Compound 4 | 88.33 ± 1.50 |

| Compound 7 | 82.66 ± 1.52 |

| Compound 8 | 91.66 ± 1.52 |

| Vitamin C | 76.33 ± 0.57 |

Data on related 2H-chromen-2-one structures is presented to indicate the potential of the chromene scaffold.

This capacity in related structures suggests that this compound may also possess hydrogen peroxide scavenging properties, although this requires experimental confirmation.

Nitric Oxide Scavenging

Nitric oxide (NO) is a free radical that plays a complex role in physiology and pathology. While it is an important signaling molecule, its overproduction can lead to oxidative and nitrosative stress, contributing to inflammation and carcinogenesis. nih.gov Compounds that can scavenge excess NO are therefore of therapeutic interest. Certain natural products, such as curcuminoids, have been shown to be effective scavengers of nitric oxide. nih.gov While specific data on the nitric oxide scavenging ability of this compound is not available, the general antioxidant properties exhibited by the broader chromone class suggest this as a possible mechanism of action that merits investigation.

Enzyme Inhibition Studies

The core structure of 4H-chromen-4-one has served as a scaffold for the development of various enzyme inhibitors. While specific data for this compound is limited in the public domain, the following sections discuss the inhibitory activities of the broader chromenone class against several key enzymes.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a significant target in the treatment of neurodegenerative diseases like Parkinson's disease. Chromone derivatives have been identified as potential MAO-B inhibitors. Structure-activity relationship (SAR) studies suggest that the substitution pattern on the chromone ring is crucial for inhibitory activity. For instance, substitutions at the C6 and C7 positions of the chromone nucleus have been shown to be more favorable for MAO-B inhibition compared to substitutions at the C5 position. Furthermore, the addition of a phenylcarboxamide group at the 3-position of the 4-pyrone ring has resulted in significant MAO-B inhibition. mdpi.com

While many chromone derivatives exhibit MAO-B inhibitory potential, with some showing IC50 values in the nanomolar to micromolar range, specific inhibitory data for this compound against MAO-B is not extensively documented in the reviewed literature.

Table 1: MAO-B Inhibition by Select Chromenone Derivatives

| Compound Type | Key Structural Features | Reported IC50 Values |

|---|---|---|

| Chromone 3-carboxylic acid | COOH group at position 3 | 0.048 µM |

| Phenylcarboxamide derivatives | Phenylcarboxamide at position 3 | 0.063 µM to 0.40 µM |

| 3-Styrylchromone derivatives | Chlorine at position 4 of phenyl & 2 of chromone | 2.2 µM |

Note: This table presents data for the general class of chromenone derivatives, as specific data for this compound was not available in the reviewed sources.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The chromenone scaffold has been explored for its potential to inhibit AChE. Research indicates that the chromenone ring can orient towards the peripheral anionic site (PAS) of the enzyme. nih.gov Various derivatives have been synthesized and tested, with some demonstrating potent anti-AChE activity. For example, certain benzylidene chroman-4-one derivatives have shown IC50 values in the low micromolar range. nih.gov Additionally, some chromenone-based compounds have exhibited dual inhibition of both AChE and Butyrylcholinesterase (BChE). nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Select Chromenone Derivatives

| Compound Series | Key Structural Features | Reported IC50 Values (AChE) |

|---|---|---|

| Benzylidene chroman-4-one derivatives | Cyclic amine and ethoxy substituent | 0.122 µM to 0.207 µM |

| Chromenone-based dual inhibitors | Varied substitutions | 0.15 µM (AChE), 0.09 µM (BChE) |

Note: This table presents data for the general class of chromenone derivatives, as specific data for this compound was not available in the reviewed sources.

Other Relevant Enzyme Targets (e.g., Tyrosyl-t-RNA synthetase, Nitric Oxide Synthase)

Scientific literature extensively covers inhibitors for enzymes such as Tyrosyl-tRNA synthetase and Nitric Oxide Synthase. However, based on the available search results, there is no direct evidence or significant research focusing on the inhibitory activity of this compound against these specific enzyme targets.

Pharmacological Chaperone Activity

Recent studies have highlighted the potential of chromenone derivatives as pharmacological chaperones, particularly in the context of inherited retinal diseases.

Stabilization of Misfolded Proteins (e.g., Rod Opsin Mutants in Retinitis Pigmentosa)

Retinitis pigmentosa (RP) is a group of genetic disorders that lead to the breakdown and loss of cells in the retina. Many cases of autosomal dominant RP are caused by mutations in the rhodopsin (RHO) gene, leading to misfolded and unstable rod opsin proteins. Pharmacological chaperones are small molecules that can bind to and stabilize these misfolded proteins, aiding in their proper folding and function.

Novel chromenone-containing small molecules have been identified as effective pharmacological chaperones for RP-linked rod opsin mutants. These compounds have been shown to stabilize the inherited rod opsin variants, assisting in their correct folding.

Rescue of Cellular Trafficking

A key consequence of protein misfolding in RP is the retention of the mutant rod opsin in the endoplasmic reticulum (ER), preventing its transport to the cell membrane where it functions. The chromenone-based pharmacological chaperones have demonstrated the ability to rescue the cellular trafficking of these misfolded proteins. In vitro studies have shown that these compounds can partially restore the proper transport of multiple RP-related rod opsin variants to the plasma membrane. This rescue of membrane trafficking is a critical step in restoring the function of the photoreceptor cells and could potentially slow the progression of retinal degeneration.

Despite a comprehensive search of scientific literature, no specific in vitro studies on the antiviral or antithrombotic activities of the chemical compound This compound or its direct derivatives could be located.

The performed searches yielded information on the broader classes of compounds to which this molecule belongs, namely 4H-chromen-4-ones and 1,3-dioxolanes. Research has shown that various derivatives of the 4H-chromen-4-one scaffold exhibit a wide range of biological activities, including antiviral and anticoagulant properties. Similarly, some compounds containing the 1,3-dioxolane ring have been investigated for their biological effects.

However, the specific biological activities of the compound formed by the conjunction of these two structural motifs, This compound , have not been reported in the available scientific literature. Consequently, the requested article focusing solely on the in vitro antiviral and antithrombotic activities, including mechanistic studies and data tables for this specific compound and its derivatives, cannot be generated at this time due to the absence of published research data.

Further experimental research involving the synthesis and biological screening of This compound and its analogues would be required to determine their potential antiviral and antithrombotic activities.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or molecular modeling studies published for the compound "this compound" that would allow for a detailed analysis corresponding to the requested outline.

Public chemical databases confirm the existence and structure of this compound. nih.gov However, in-depth research articles detailing its molecular docking investigations, ligand-protein interactions, binding site characterization, binding free energy calculations, or molecular dynamics simulations are not present in the searched scientific literature.

The available research on related chromen-4-one derivatives involves computational studies, but these findings are specific to the distinct molecular structures of those compounds and cannot be attributed to this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this specific chemical compound.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For the chromen-4-one scaffold, QSAR analyses have been employed to understand the structural requirements for various biological activities.

A hypothetical QSAR study on a series of analogues of 3-(1,3-dioxolan-2-yl)-4H-chromen-4-one would involve the generation of a dataset of molecules with varying substituents and their corresponding measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to build a mathematical model that relates these descriptors to the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogues

| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| Analogue 1 | 2.1 | 220.2 | 45.8 | 10.5 |

| Analogue 2 | 2.5 | 234.3 | 50.2 | 8.2 |

| Analogue 3 | 1.8 | 215.1 | 42.1 | 15.1 |

| Analogue 4 | 3.0 | 248.3 | 48.9 | 5.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

De Novo Design and Virtual Screening Strategies

De novo design and virtual screening are powerful computational techniques used in drug discovery to identify novel molecules with desired biological activity.

Fragment-Based Drug Design

Fragment-based drug design (FBDD) is a strategy that begins with the identification of small chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to create a more potent lead compound. In the context of this compound, an FBDD approach would involve screening a library of small molecular fragments to identify those that interact with a specific target protein. The chromen-4-one core or the dioxolane ring could serve as starting fragments, which could then be elaborated upon to improve binding affinity and selectivity.

Identification of Novel Ligands

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a drug target. This can be done through two main approaches:

Structure-based virtual screening (SBVS): This method uses the three-dimensional structure of the target protein to dock and score potential ligands. If a crystal structure of a target protein for which this compound shows activity were available, SBVS could be used to screen large compound databases to find other molecules that fit into the same binding site.

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active molecule, such as a potent chromen-4-one derivative, can be used as a template to search for other compounds with similar shapes and chemical features.

Mechanistic Insights from Computational Approaches (e.g., Excited State Intramolecular Proton Transfer - ESIPT)

Computational methods can provide valuable insights into the reaction mechanisms and photophysical properties of molecules. One such phenomenon that has been studied in related flavonoid and chromone (B188151) derivatives is Excited State Intramolecular Proton Transfer (ESIPT).

ESIPT is a process where a proton is transferred from a donor to an acceptor group within the same molecule upon electronic excitation. For a molecule like this compound, if a hydroxyl group were present on the chromen-4-one ring, ESIPT could potentially occur. Computational techniques such as Time-Dependent Density Functional Theory (TD-DFT) could be used to model the potential energy surfaces of the ground and excited states to investigate the feasibility and dynamics of such a proton transfer process. These calculations can help in understanding the fluorescence properties of the molecule and its potential applications in areas such as molecular probes and sensors.

While no specific studies on ESIPT for this compound have been reported, the general principles derived from studies on similar chromone systems would be applicable in a computational investigation.

Future Perspectives and Research Directions

Development of Novel Analogs with Enhanced Specificity and Potency

The development of novel analogs of 3-(1,3-dioxolan-2-yl)-4H-chromen-4-one represents a primary avenue for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies on various chromone (B188151) derivatives have established that even minor modifications to the core structure can significantly impact biological activity, potency, and selectivity. acs.orgnih.gov

Future research will likely focus on several key modification strategies:

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, methoxy (B1213986), hydroxyl) at positions C-5, C-6, C-7, and C-8 of the chromone ring can modulate the molecule's electronic properties and lipophilicity, thereby influencing its interaction with biological targets. For instance, studies on other chromones have shown that methoxy groups at the C-7 position can be crucial for anti-inflammatory activity. nih.gov

Modification of the Dioxolane Ring: The 1,3-dioxolane (B20135) moiety at the C-3 position is a key feature. Future work could involve opening this ring to yield corresponding diols or introducing substituents onto the dioxolane ring itself. Such changes would alter the steric and electronic profile of the side chain, potentially leading to improved binding affinity and selectivity for specific targets.

Alterations at the C-2 Position: While the parent compound is unsubstituted at the C-2 position, adding small alkyl or aryl groups could significantly impact activity. SAR studies on 2-alkyl substituted chroman-4-ones have demonstrated that the length and branching of the alkyl chain are critical for inhibitory effects against enzymes like Sirtuin 2. acs.org Bulky groups directly attached to the ring system have been shown to diminish inhibitory effects in some cases, highlighting the need for careful selection of substituents. acs.org

| Position of Modification | Type of Substituent | Observed Effect on Activity (in related chromones) | Potential Application for Analogs |

|---|---|---|---|

| C-2 | Alkyl chains (e.g., n-propyl, n-pentyl) | Optimal chain length enhances enzyme inhibition (e.g., SIRT2). acs.org | Tune enzyme selectivity and potency. |

| C-5 | 4-bromobenzyloxy | Important for inhibition of ABCG2-mediated drug efflux. nih.gov | Develop agents to overcome multidrug resistance in cancer. |

| C-6 | Electron-withdrawing groups (e.g., halogens) | Can enhance cytotoxicity in anticancer applications. nih.gov | Increase potency of anticancer analogs. |

| C-7 | Methoxy group | Impacts anti-inflammatory effects by inhibiting superoxide (B77818) anion generation. nih.gov | Design specific anti-inflammatory agents. |

Exploration of New Biological Targets and Therapeutic Applications

The chromone scaffold is known to interact with a diverse range of biological targets. asianpubs.org While the specific targets of This compound are yet to be fully elucidated, research on related compounds provides a roadmap for future investigations.

Potential therapeutic areas and targets for exploration include:

Anticancer Therapy: Chromone derivatives have shown promise as anticancer agents by targeting various mechanisms. researchgate.net A key area of future research would be to screen the compound and its novel analogs for activity against cancer cell lines and to identify their molecular targets, which could include protein kinases (like CDK2), telomerase, or drug transporters like ABCG2. nih.govresearchgate.netnih.gov

Neurodegenerative Diseases: Derivatives of chromen-4-one have been identified as potent inhibitors of cholinesterases (AChE and BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govnih.gov Investigating the potential of This compound to inhibit these enzymes could open pathways for its development as a neuroprotective agent.

Anti-inflammatory Applications: Many chromones exhibit anti-inflammatory properties. nih.gov Future studies could explore the ability of this compound to inhibit inflammatory pathways, such as the generation of superoxide anions in neutrophils. nih.gov

Antimicrobial and Antiviral Agents: The chromone framework is present in many compounds with demonstrated antibacterial, antifungal, and antiviral activities. researchgate.net Screening against a panel of pathogenic microbes and viruses (such as the SARS-CoV-2 main protease) could reveal new therapeutic applications. nih.govbiointerfaceresearch.com

G Protein-Coupled Receptors (GPCRs): Specific chromen-4-one derivatives have been developed as potent and selective ligands for GPCRs like GPR55, which is a target for inflammation, neurodegeneration, and cancer. acs.org This suggests that the GPR family of receptors could be a fruitful area of investigation.

Advanced Synthetic Methodologies for Complex Derivatives

The creation of diverse libraries of analogs for screening requires efficient and versatile synthetic strategies. While classical methods for chromone synthesis, such as acid-catalyzed cyclization of 2-hydroxyacetophenones, are well-established, modern organic synthesis offers more advanced methodologies. ijrpc.comresearchgate.net

Future synthetic efforts could incorporate:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of chromone-2-carboxylic acids, which are versatile intermediates for further functionalization. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Methods like Suzuki and Heck couplings can be used to introduce complex aryl or vinyl substituents onto the chromone scaffold, allowing for the creation of novel derivatives that are difficult to access through classical methods. asianpubs.org

Multi-Component Reactions: Designing one-pot, multi-component reactions can streamline the synthesis of complex chromone-based molecules, improving efficiency and reducing waste.

Flow Chemistry: For scalable and controlled synthesis, flow chemistry presents an attractive option, allowing for precise control over reaction parameters and facilitating safer handling of reactive intermediates.

Mechanistic Elucidation of Observed Biological Activities

A critical aspect of future research will be to move beyond preliminary activity screening to a deep understanding of how This compound and its active analogs exert their biological effects.

Key research questions to address include:

Enzyme Inhibition Kinetics: For analogs that show activity against specific enzymes (e.g., cholinesterases, kinases), detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, allosteric).

Cellular Pathway Analysis: Identifying the cellular signaling pathways modulated by the compound is crucial. This can involve techniques like Western blotting, qPCR, and proteomics to determine effects on protein expression and signaling cascades. For example, some chromone telomerase inhibitors have been found to act by decreasing the expression of the dyskerin protein. nih.gov

Interaction with Target Proteins: Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography can provide direct evidence of binding to a target protein and reveal the specific molecular interactions at the atomic level.

Mechanism of Cell Death: For anticancer analogs, determining the mode of cell death (e.g., apoptosis, necrosis, autophagy) and the key molecular players involved will be essential for further development.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental methods is a cornerstone of modern drug discovery. nih.gov This integrated approach can significantly accelerate the development of This compound derivatives.

Future research should actively combine:

Molecular Docking and Dynamics: In silico docking studies can predict the binding modes of novel analogs within the active site of a target protein. researchgate.netnih.gov This helps in prioritizing which compounds to synthesize and test. Molecular dynamics (MD) simulations can further refine these models by assessing the stability of the ligand-protein complex over time. biointerfaceresearch.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models from a series of synthesized analogs and their measured biological activities, researchers can identify the key physicochemical properties that govern potency and selectivity. This information provides a rational basis for designing the next generation of more effective compounds. bohrium.com

Virtual Screening: Large virtual libraries of chromone derivatives can be rapidly screened against the three-dimensional structures of known biological targets to identify potential hits for synthesis and experimental validation.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs early in the discovery process. nih.gov This helps to eliminate compounds with likely poor pharmacokinetic profiles or toxicity issues, saving time and resources. researchgate.net

By combining these computational predictions with targeted synthesis and rigorous biological evaluation, the research and development process for this class of compounds can be made more efficient and rational. nih.govtandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.